
4-Bromo-1,2-difluorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-difluorocyclopentane is an organic compound with the molecular formula C5H7BrF2 It is a cyclopentane derivative where the hydrogen atoms at positions 1 and 2 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-difluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the bromination of 1,2-difluorocyclopentane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1,2-difluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1,2-difluorocyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding cyclopentanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, RONa) in polar solvents like ethanol or water.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products:
Substitution: 1,2-difluorocyclopentanol, 1,2-difluorocyclopentylamine.
Reduction: 1,2-difluorocyclopentane.
Oxidation: 4-bromo-1,2-difluorocyclopentanone.
Applications De Recherche Scientifique
4-Bromo-1,2-difluorocyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2-difluorocyclopentane involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor or modulator of certain enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,2-difluorocyclopentane
- 1,2-Dibromo-1,2-difluorocyclopentane
- 1,2-Difluorocyclopentane
Comparison: 4-Bromo-1,2-difluorocyclopentane is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical reactivity and physical properties. Compared to 1-Bromo-2,2-difluorocyclopentane, the presence of two fluorine atoms in adjacent positions can lead to different stereochemical outcomes and reactivity patterns. Similarly, the compound’s properties differ from those of 1,2-dibromo-1,2-difluorocyclopentane due to the presence of only one bromine atom .
Propriétés
Formule moléculaire |
C5H7BrF2 |
|---|---|
Poids moléculaire |
185.01 g/mol |
Nom IUPAC |
4-bromo-1,2-difluorocyclopentane |
InChI |
InChI=1S/C5H7BrF2/c6-3-1-4(7)5(8)2-3/h3-5H,1-2H2 |
Clé InChI |
VOSHTBQWUAIENL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
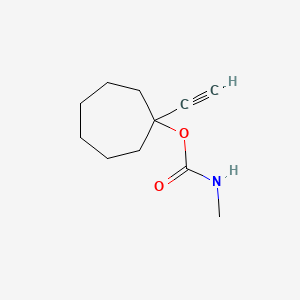
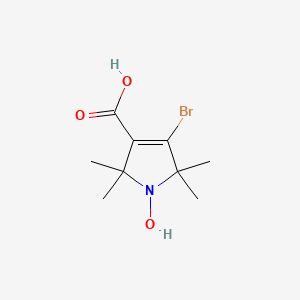
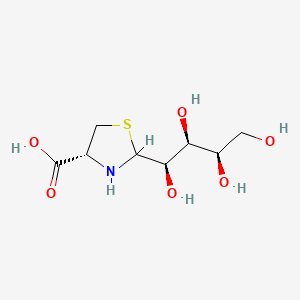
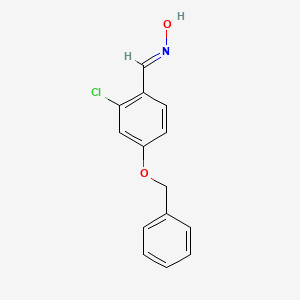


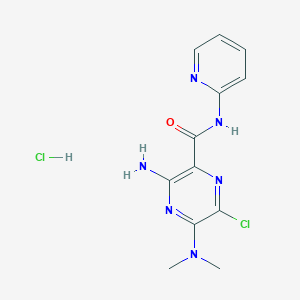
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)
